5-bromo-N-(4-nitrophenyl)furan-2-carboxamide
Overview
Description
5-bromo-N-(4-nitrophenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
The synthesis of 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-bromo-N-(4-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The furan ring can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reductions and bromine for substitutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its antibacterial properties, particularly against drug-resistant strains of bacteria.
Biological Research: The compound is used in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The antibacterial activity of 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide is primarily due to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis and death . The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes such as transpeptidases.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide include:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with potential antibacterial properties.
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also exhibit antibacterial activity and are studied for their potential as VEGFR-2 tyrosine kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-N-(4-nitrophenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O4/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKOHBOJYDFRAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385494 | |
Record name | ST50908082 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58472-53-0 | |
Record name | 5-Bromo-N-(4-nitrophenyl)-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58472-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50908082 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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